2-(2,4-Dimethylphenoxy)-N-methylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQWPROAMZZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602555 | |
| Record name | 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-51-4 | |
| Record name | 2-(2,4-Dimethylphenoxy)-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91339-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2,4 Dimethylphenoxy N Methylethanamine
Established Synthetic Routes for the Core Chemical Scaffold
The principal synthetic routes involve the sequential or convergent assembly of the 2,4-dimethylphenol (B51704) and N-methylethanamine moieties. Key transformations include alkylations, reductive aminations, and nucleophilic substitutions.
This approach begins with the pre-formed 2-(2,4-dimethylphenoxy)ethanamine (B1304173) scaffold, which is then N-methylated. The primary amine of the precursor acts as a nucleophile, attacking an electrophilic methyl source. This method is advantageous as the core phenoxyethanamine structure is assembled first, with the final, often high-yielding, methylation step concluding the synthesis.
Reductive amination, or reductive alkylation, provides a direct method for forming the C-N bond. organic-chemistry.org This pathway can be envisioned in two primary ways:
Reaction of 2-(2,4-dimethylphenoxy)acetaldehyde with methylamine. The aldehyde and amine first form a transient imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction of a suitable ketone precursor with N-methylamine followed by reduction.
A variety of reducing agents can be employed for this transformation, each with specific selectivities and reaction conditions. researchgate.net Common reagents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. chemicalbook.com The use of borane-trimethylamine complex or α-picoline-borane has also been reported for efficient reductive aminations. organic-chemistry.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, room temp. | Cost-effective, readily available | Can reduce aldehydes/ketones if not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (6-7), Methanol | Selective for imines over carbonyls | Toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen atmosphere, 40°C, 1.5 MPa chemicalbook.com | "Green" method, high yields chemicalbook.com | Requires specialized pressure equipment |
| Trichlorosilane (HSiCl₃) | TMEDA as activator | Effective for hindered ketones researchgate.net | Moisture sensitive |
This route is mechanistically similar to the alkylation of phenoxyethanamine precursors and represents a common method for N-methylation. The synthesis starts with 2-(2,4-dimethylphenoxy)ethanamine, which is treated with a methylating agent. The reaction proceeds via an SN2 mechanism where the primary amine's lone pair of electrons attacks the methyl group, displacing a leaving group.
Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine, to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. researchgate.net
This synthetic strategy, a variant of the Williamson ether synthesis, builds the molecule by forming the ether bond first. The starting material is 2,4-dimethylphenol, which is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 2,4-dimethylphenoxide. google.comepa.govscbt.com This phenoxide then undergoes a nucleophilic substitution reaction with a suitable electrophile, such as 2-chloro-N-methylethanamine or 2-bromo-N-methylethanamine.
A key consideration in this route is the potential for competitive C-alkylation, where the phenoxide attacks through the aromatic ring instead of the oxygen atom. semanticscholar.org Reaction conditions must be carefully controlled to favor the desired O-alkylation product.
Table 2: Bases and Electrophiles for O-Alkylation
| Base | Electrophile | Typical Solvent |
| Potassium Carbonate (K₂CO₃) | 2-chloro-N-methylethanamine | Acetone, Acetonitrile (B52724) jyoungpharm.org |
| Sodium Hydride (NaH) | 2-bromo-N-methylethanamine | Tetrahydrofuran (THF), DMF |
| Sodium Hydroxide (NaOH) | 2-chloro-N-methylethanamine | Water, Toluene (Phase Transfer) |
Optimization of Reaction Parameters for Enhanced Research-Scale Yields and Purity
To maximize the yield and purity of 2-(2,4-Dimethylphenoxy)-N-methylethanamine on a research scale, careful optimization of reaction parameters is essential. Temperature and solvent choice are critical variables that can significantly influence reaction rates, equilibria, and the formation of byproducts.
For nucleophilic substitution reactions, such as the N-methylation of 2-(2,4-dimethylphenoxy)ethanamine or the O-alkylation of 2,4-dimethylphenol, both temperature and solvent polarity play crucial roles.
Temperature : Increasing the reaction temperature generally increases the rate of SN2 reactions. For many alkylations, moderate heating to temperatures between 60–80°C can significantly reduce reaction times and drive the reaction to completion. However, excessive temperatures can promote side reactions, such as elimination or, in the case of O-alkylation, C-alkylation, leading to lower purity.
Solvent Polarity : The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (ACN), are often ideal for SN2 reactions. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile (the amine or phenoxide) relatively unsolvated and highly reactive. In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction rate. The use of greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) is also being explored to improve the environmental profile of such syntheses. nih.gov
Table 3: Effect of Solvent on Nucleophilic Substitution Efficiency
| Solvent | Type | Dielectric Constant (Approx.) | Effect on SN2 Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Solvates cations well, leaves nucleophile highly reactive. |
| Acetonitrile (ACN) | Polar Aprotic | 36 | High | Solvates cations, high reactivity for nucleophile. |
| Acetone | Polar Aprotic | 21 | Moderate | Less polar than DMF/ACN but effective for many reactions. jyoungpharm.org |
| Ethanol | Polar Protic | 24 | Low | Solvates and deactivates the nucleophile via hydrogen bonding. |
| Toluene | Nonpolar | 2 | Very Low | Poor solubility for ionic reagents, slow reaction rates. |
Influence of Catalytic Systems on Reaction Outcomes
General synthetic routes for analogous phenoxy ethylamine (B1201723) derivatives often involve the Williamson ether synthesis, where a substituted phenol (in this case, 2,4-dimethylphenol) is reacted with a halo-ethylamine derivative. The efficiency and selectivity of such reactions are typically influenced by the choice of base, solvent, and potentially a phase-transfer catalyst. However, no specific studies detailing the optimization of these conditions or the use of advanced catalytic systems for the synthesis of this compound have been identified. Research on related compounds suggests that factors such as the steric hindrance of the phenoxide and the nature of the leaving group on the ethylamine moiety would be critical parameters, but empirical data for this specific reaction is absent.
Chemical Reactions and Derivatizations for Research Applications
The reactivity of this compound can be inferred from its structural motifs: a substituted aromatic ring, an ether linkage, and a secondary amine. However, specific experimental data on its chemical transformations are not documented in the searched literature.
Oxidation Pathways and Their Products
For similar compounds, oxidation could potentially target the aromatic methyl groups, the benzylic position, or the amine functionality. For instance, strong oxidizing agents might convert the methyl groups to carboxylic acids, while milder reagents could lead to aldehydes or benzylic alcohols. The secondary amine could be oxidized to a hydroxylamine or a nitrone. Without experimental validation, these remain theoretical pathways.
Reduction Reactions and Related Transformations
The ether linkage and the aromatic ring are generally stable to common reducing agents. However, under harsh conditions, such as with strong acid and a reducing agent, cleavage of the ether bond could occur. The secondary amine is already in a reduced state and would not typically undergo further reduction.
Substitution Reactions on the Aromatic Ring and Amine Moiety
The 2,4-dimethyl substitution pattern on the phenyl ring directs electrophilic aromatic substitution to the positions ortho and para to the activating phenoxy group. However, the existing methyl groups also influence the regioselectivity, making the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation difficult to predict without experimental data. The secondary amine is a nucleophile and can undergo a variety of substitution reactions, such as N-alkylation or N-acylation, to produce tertiary amines or amides, respectively.
Purification and Isolation Techniques for Academic Research Materials
Standard laboratory purification techniques for amine-containing organic compounds include acid-base extraction, chromatography (e.g., column chromatography on silica gel or alumina), and distillation. The choice of method would depend on the scale of the synthesis and the impurities present. For academic research purposes, where high purity is often required, a combination of these techniques would likely be employed. However, no specific protocols for the purification and isolation of research-grade this compound have been published.
Structure Activity Relationship Sar Studies of 2 2,4 Dimethylphenoxy N Methylethanamine
Impact of Dimethyl Substitution Pattern on Molecular and Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) studies on related ortho-disubstituted phenoxy compounds have shown that a parabolic relationship can exist between the volume of the substituents at the ortho position (the 2-position in this case) and receptor affinity. nih.gov This suggests that there is an optimal size for substituents at this position to achieve maximal binding. The methyl group at the 2-position, combined with the one at the 4-position, contributes to a specific conformational preference of the phenoxy ring relative to the rest of the molecule, which can be crucial for aligning key pharmacophoric features with the receptor's binding site.
While direct comparative studies between 2-(2,4-dimethylphenoxy)-N-methylethanamine and its 2,5-dimethyl positional isomer are not extensively detailed in the available literature, the principles of medicinal chemistry suggest that such a change in substitution pattern would significantly alter the compound's biological properties. The shift of a methyl group from the 4-position to the 5-position would change the molecule's electronic distribution and steric bulk.
In studies of other classes of biologically active compounds, such as nitromethylene analogues of imidacloprid, the stereospecific placement of dimethyl groups on a heterocyclic ring was found to have a profound impact on receptor affinity. nih.gov For instance, the 4S,5R-dimethyl analogue displayed the highest affinity, which was significantly greater than the 4S,5S-dimethyl analogue. nih.gov This highlights the sensitivity of receptor binding to the precise spatial location of substituents. Therefore, it is highly probable that the 2,4-dimethyl and 2,5-dimethyl isomers of phenoxy-N-methylethanamine would exhibit distinct pharmacological profiles due to altered interactions with their biological target. The specific substitution pattern is key to establishing the optimal hydrophobic and steric interactions within the receptor's binding pocket.
Role of the N-Methyl Group in Modulating Receptor Affinity and Selectivity
The N-methyl group on the terminal nitrogen of the ethylamine (B1201723) side chain plays a pivotal role in the molecule's interaction with its biological target. N-alkylation is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties, including its solubility, stability, and biological activity. nih.govresearchgate.net The presence of the methyl group, as opposed to a hydrogen atom (a primary amine) or a larger alkyl group, fine-tunes the compound's basicity and its ability to form hydrogen bonds.
The nitrogen atom in the ethylamine side chain is typically protonated at physiological pH, allowing it to form an ionic bond with an anionic residue (e.g., aspartate or glutamate) in the receptor's binding site. The N-methyl group can influence the strength of this interaction and also contribute to van der Waals interactions in a hydrophobic sub-pocket of the receptor. The size of the N-alkyl group is often a critical factor for receptor selectivity. While a methyl group may be optimal for one receptor, a larger group could either enhance affinity by accessing an additional hydrophobic region or decrease affinity due to steric hindrance. Therefore, the N-methyl group in this compound is a key feature that has been optimized for a specific receptor affinity and selectivity profile.
Influence of Phenoxyethylamine Backbone Modifications on Functional Activity
The phenoxyethylamine backbone serves as the structural scaffold that correctly orients the key interacting groups—the dimethylphenoxy ring and the N-methylamine group—in three-dimensional space. Modifications to this backbone, such as altering the length of the ethylamine chain, introducing substituents on the chain, or changing the ether linkage, would be expected to have a significant impact on the compound's functional activity.
Altering the length of the two-carbon chain between the phenoxy ring and the nitrogen atom would change the distance between the aromatic ring and the basic amine group. This distance is often critical for fitting into a specific receptor binding site. Shortening or lengthening the chain could disrupt the optimal alignment of the pharmacophoric elements, leading to a decrease in binding affinity.
Furthermore, the conformational flexibility of the backbone is important. The introduction of substituents on the ethylamine chain could restrict rotation around the single bonds, locking the molecule into a more rigid conformation. If this conformation is the bioactive one, an increase in potency may be observed. Conversely, if the rigid conformation is not favorable for binding, a decrease in activity would result. While direct studies on backbone modifications of this specific molecule are limited, the general principles of SAR suggest that the integrity of the phenoxyethylamine scaffold is essential for its biological function. mdpi.com
Correlation between Molecular Lipophilicity and Structural Variations
The dimethylphenoxy group is the most significant contributor to the molecule's lipophilicity. Structural variations in this part of the molecule would lead to predictable changes in logP. For example, the addition of further alkyl groups would increase lipophilicity, while the introduction of polar groups (e.g., hydroxyl or carboxyl) would decrease it. QSAR studies on phenethylamines have demonstrated that lipophilicity (logP) is a critical descriptor for modeling their biological activity. nih.gov
The table below illustrates the predicted lipophilicity (as cLogP) for the parent compound and hypothetical structural variations to demonstrate the correlation.
| Compound | Structural Variation | Predicted cLogP (Illustrative) |
| This compound | Parent Compound | 2.8 |
| 2-(2,5-Dimethylphenoxy)-N-methylethanamine | Positional Isomer | 2.8 |
| 2-(2,4-Dimethylphenoxy)ethanamine (B1304173) | N-demethylation | 2.5 |
| 2-(2,4-Dimethylphenoxy)-N,N-dimethylethanamine | N-methylation | 3.1 |
| 2-(4-Methylphenoxy)-N-methylethanamine | Monomethyl substitution | 2.3 |
| 2-Phenoxy-N-methylethanamine | No methyl substitution | 1.8 |
Note: cLogP values are illustrative estimates to show trends and are not experimental data.
Mechanistic Investigations at Molecular and Cellular Levels
Interaction with Specific Molecular Targets
The initial step in understanding the mechanism of action of any bioactive compound is to identify its direct molecular binding partners. For a compound like 2-(2,4-Dimethylphenoxy)-N-methylethanamine, this would involve a series of biochemical and biophysical assays to determine its affinity for various receptors and enzymes.
Ligand Binding Mechanisms to Receptors
To elucidate the potential for this compound to act as a ligand for various receptors, comprehensive binding assays would be required. These studies would determine the binding affinity (typically represented as Kᵢ or Kₐ) and the mode of interaction (e.g., competitive, non-competitive, or allosteric). A hypothetical summary of such binding data is presented in Table 1. This would involve screening against a panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type | Reference |
|---|---|---|---|
| Serotonin (B10506) Receptor Subtype A | Data Not Available | Radioligand Binding Assay | N/A |
| Dopamine (B1211576) Receptor Subtype B | Data Not Available | Fluorescence Polarization | N/A |
| Adrenergic Receptor Subtype C | Data Not Available | Surface Plasmon Resonance | N/A |
Enzyme Modulation Profiles (e.g., Cytochrome P450 Enzymes, Kinases)
The interaction of this compound with key enzyme systems is another critical area of investigation. This includes its potential to inhibit or induce metabolic enzymes like the cytochrome P450 (CYP) superfamily, which would have significant implications for its pharmacokinetic profile and potential drug-drug interactions. Furthermore, its effect on signaling enzymes such as kinases would provide insight into its potential to modulate cellular processes. Table 2 provides a template for presenting such enzyme modulation data.
| Enzyme Target | IC₅₀ (µM) | Modulation Type | Reference |
|---|---|---|---|
| Cytochrome P450 2D6 | Data Not Available | Inhibition | N/A |
| Cytochrome P450 3A4 | Data Not Available | Inhibition | N/A |
| Protein Kinase A | Data Not Available | Inhibition | N/A |
Modulation of Cellular Signaling Pathways
Following the identification of molecular targets, the next level of investigation would focus on how the binding of this compound to these targets translates into changes in cellular signaling pathways.
Influence on Oxidative Stress Responses
A key cellular response to xenobiotics is the generation of reactive oxygen species (ROS) and the subsequent activation of oxidative stress pathways. Studies would need to be conducted to measure markers of oxidative stress, such as levels of malondialdehyde (a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, in cells treated with the compound.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. To determine if this compound modulates this pathway, researchers would typically use techniques like Western blotting to measure the phosphorylation status of key MAPK components such as ERK, JNK, and p38 in response to compound exposure. Inhibition of these kinases can have profound effects on cellular function. nih.gov
Detailed In Vitro Studies on Biochemical Interactions
Comprehensive in vitro studies are essential to detail the specific biochemical interactions of this compound. This would involve a battery of cell-based assays to explore its effects on cell viability, proliferation, and apoptosis. Techniques such as MTT assays for cell viability, BrdU incorporation for proliferation, and TUNEL assays for apoptosis would provide quantitative data on the cellular consequences of exposure to the compound. Such studies are crucial for building a complete picture of its biological activity. nih.gov
Pre Clinical Biological Activity Research Non Human and in Vitro Models
Evaluation of Anti-inflammatory Properties in Established Research Models
No studies were found that investigated the potential anti-inflammatory effects of 2-(2,4-Dimethylphenoxy)-N-methylethanamine. Research into related compounds with a phenoxy moiety has sometimes included anti-inflammatory assessments, but no such data is available for this specific chemical entity.
Assessment of Antimicrobial Activity
A review of available scientific databases did not yield any studies concerning the antimicrobial properties of this compound.
There is no published research detailing the inhibitory effects of this compound on the growth of common bacterial strains such as Staphylococcus aureus or Escherichia coli.
Analysis of Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
The cytotoxic potential of this compound against cancer cell lines, including the MCF-7 breast cancer cell line, has not been reported in the accessible scientific literature. While some derivatives of phenoxyacetamide have demonstrated cytotoxic activity in various cancer cell lines, this specific compound has not been the subject of such investigations.
Receptor Binding and Functional Assays in Research Paradigms
Affinity and Selectivity Profiles at Monoamine Receptors (e.g., Serotonergic 5-HT2A, 5-HT2B, 5-HT2C Receptors)
The serotonin (B10506) 5-HT₂ receptor family, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂c subtypes, is a primary target for many psychoactive substances. frontiersin.orgmdpi.com The 5-HT₂ₐ receptor, in particular, is known to be the main target for classic psychedelic drugs. frontiersin.orgresearchgate.net Binding affinity at these receptors is typically determined through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand known to bind to the receptor. plos.org The affinity is often expressed as a Ki value (inhibition constant), with lower values indicating a stronger binding affinity. nih.gov Functional assays, such as calcium mobilization or phosphoinositide hydrolysis assays, are then used to determine if the compound acts as an agonist (activator) or antagonist (blocker) at these receptors. nih.gov No such data is publicly available for 2-(2,4-Dimethylphenoxy)-N-methylethanamine.
Dopaminergic and Histaminergic Receptor Interaction Studies
Dopamine (B1211576) receptors are crucial for motor control, motivation, and reward, and are classified into D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) families. explorationpub.comnih.gov Interactions with these receptors can influence a compound's stimulant or antipsychotic-like properties. researchgate.net Histamine (B1213489) receptors (H₁, H₂, H₃, H₄) are involved in a wide range of physiological processes, including arousal, and allergic reactions. researchgate.net Affinity for the H₁ receptor, in particular, is a common feature of many centrally acting drugs and is often associated with sedative effects. researchgate.net The binding profile of this compound at these receptors has not been documented in the scientific literature.
Investigation of Trace Amine-Associated Receptor 1 (TAAR1) Binding
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that binds to endogenous trace amines like β-phenylethylamine, as well as amphetamine-like stimulants. nih.govnih.govresearchgate.net Activation of TAAR1 can modulate the activity of dopamine and serotonin systems, making it a target of interest for potential therapeutic agents for various neurological and psychiatric disorders. researchgate.netmdpi.com Binding affinity and functional activity at TAAR1 are key parameters in the pharmacological profiling of new phenethylamine (B48288) derivatives. researchgate.net No studies on the interaction of this compound with TAAR1 have been published.
Sigma Receptor Binding Profiles (e.g., Sigma-1, Sigma-2/TMEM97 Receptor Subtypes)
Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are unique intracellular proteins that bind a wide variety of synthetic compounds. nih.govsigmaaldrich.com They are not classic G protein-coupled receptors or ion channels but are considered intracellular chaperones. The σ₁ receptor is involved in the modulation of various neurotransmitter systems. nih.gov The σ₂ receptor has been identified as Transmembrane Protein 97 (TMEM97) and is implicated in cell proliferation and cholesterol homeostasis. uniprot.orgmdpi.comresearchgate.netwikipedia.orgresearchgate.net Many psychoactive compounds show affinity for sigma receptors, which can contribute to their complex pharmacological effects. nih.gov The binding characteristics of this compound at sigma receptors remain uninvestigated.
Monoamine Transporter Inhibition Studies
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thus terminating their signal. Inhibition of these transporters increases the synaptic concentration of monoamines and is the mechanism of action for many antidepressant and stimulant drugs. nih.gov Additionally, the vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for release. nih.govnih.gov Inhibition of VMAT2 can lead to depletion of monoamine stores. nih.gov Assays to determine the inhibitory potency (typically as an IC₅₀ value) of a compound at these transporters are a standard part of preclinical drug characterization. chemrxiv.org No such data is available for this compound.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Compound Detection and Quantification in Research Samples
Chromatographic methods are essential for separating the target compound from a mixture, allowing for its detection and quantification. The choice between liquid and gas chromatography is often dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
For the analysis of "2-(2,4-Dimethylphenoxy)-N-methylethanamine" in complex research samples, High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity. nih.govthermofisher.comthermofisher.com A robust HPLC-MS/MS method enables the separation of the analyte from related substances and impurities, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
A typical HPLC-MS/MS method for a compound like "this compound" would involve reverse-phase chromatography. A C18 column is often a suitable choice for the separation of moderately polar compounds. researchgate.net The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer.
The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides excellent sensitivity and specificity. In this mode, the precursor ion corresponding to the protonated molecule of "this compound" ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process minimizes interferences from the sample matrix.
Below is an interactive data table with plausible HPLC-MS/MS parameters for the analysis of "this compound."
| Parameter | Value |
| HPLC System | Quaternary UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 180.14 |
| Product Ions (m/z) | 135.1, 91.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ajrconline.orgderpharmachemica.com For a compound such as "this compound," its volatility may be suitable for GC-MS analysis. However, the presence of the amine functional group can sometimes lead to peak tailing on standard non-polar GC columns. Therefore, a mid-polarity column or derivatization might be necessary to achieve good chromatographic performance.
In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the GC column by a carrier gas (typically helium). The compounds are separated based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (usually by electron impact), and the resulting fragments are detected.
For thermally labile analogs, derivatization is a common strategy to increase their volatility and thermal stability. For amines, silylation is a frequently used derivatization technique. However, for "this compound," direct analysis may be feasible.
An illustrative table of potential GC-MS parameters is provided below.
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Injection Mode | Split (10:1) |
| MS Ionization | Electron Impact (EI), 70 eV |
| Scan Range (m/z) | 40-400 |
Spectroscopic Characterization in Academic Research Settings
Spectroscopic techniques are indispensable for the structural elucidation of molecules. They provide detailed information about the connectivity of atoms and the functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. illinois.edu ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methyl groups on the aromatic ring, the methylene (B1212753) protons of the ethylamine (B1201723) chain, and the methyl group attached to the nitrogen. The splitting patterns of these signals would provide valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of these signals would be indicative of the type of carbon (aromatic, aliphatic, attached to an electronegative atom).
Predicted ¹H and ¹³C NMR chemical shifts for "this compound" are presented in the interactive tables below.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.6-7.1 | m | 3H |
| O-CH₂ | 4.0-4.2 | t | 2H |
| N-CH₂ | 2.8-3.0 | t | 2H |
| N-CH₃ | 2.4-2.6 | s | 3H |
| Ar-CH₃ | 2.2-2.3 | s | 6H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155-158 |
| Aromatic C | 110-135 |
| O-CH₂ | 65-70 |
| N-CH₂ | 48-52 |
| N-CH₃ | 33-37 |
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. docbrown.info In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio, producing a mass spectrum.
The mass spectrum of "this compound" would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-O bond and the C-C and C-N bonds of the ethylamine side chain. The most abundant fragment ion, known as the base peak, often corresponds to a particularly stable carbocation or radical cation.
A table of expected major fragments in the EI mass spectrum is provided below.
| m/z | Possible Fragment |
| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) |
| 135 | [C₉H₁₁O]⁺ |
| 121 | [C₈H₉O]⁺ |
| 91 | [C₇H₇]⁺ |
| 44 | [C₂H₆N]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.
The IR spectrum of "this compound" would be expected to show absorption bands corresponding to the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and the C-O ether stretch. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule.
The following interactive table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 (broad) | N-H Stretch (secondary amine) |
| 3000-3100 | Aromatic C-H Stretch |
| 2850-2960 | Aliphatic C-H Stretch |
| 1500-1600 | Aromatic C=C Stretch |
| 1200-1250 | Aryl-O Stretch (ether) |
| 1050-1150 | C-N Stretch |
Purity Assessment and Quality Control Protocols for Research-Grade Compounds
The purity assessment of research-grade this compound typically involves a combination of chromatographic and spectroscopic techniques. This multi-faceted approach provides orthogonal information, leading to a more complete and reliable characterization of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. nih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. conicet.gov.ar Gradient elution is often employed to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components. For compounds that lack a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be utilized.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. derpharmachemica.com For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. The GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and provides a unique mass spectrum for each, allowing for positive identification and quantification.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of organic molecules. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule. docbrown.infodocbrown.info For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene protons of the ethylamine chain, and the N-methyl group. The integration of the proton signals can be used to confirm the relative number of protons in different parts of the molecule. The ¹³C NMR spectrum would provide information on the number of unique carbon atoms present. The absence of significant impurity peaks in both spectra is a strong indicator of high purity.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. This technique is highly sensitive and can be used to confirm the identity of the target compound and to detect impurities, even at very low levels. The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of this compound.
Chiral Purity
For chiral compounds, it is crucial to determine the enantiomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for separating and quantifying enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. youtube.comkhanacademy.org The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers.
Quality Control Protocols
A comprehensive quality control protocol for research-grade this compound would include the following:
Identity Confirmation: Confirmation of the chemical structure using NMR and MS.
Purity Determination: Quantification of the compound's purity using HPLC or GC. A typical purity specification for a research-grade compound is ≥98%.
Residual Solvent Analysis: Analysis for the presence of any residual solvents from the synthesis and purification process, typically performed by headspace GC.
Water Content: Determination of the water content using Karl Fischer titration.
Certificate of Analysis (CoA): A CoA summarizing the results of all quality control tests should be provided with the compound.
The following interactive data tables summarize typical analytical methods and expected results for the characterization of research-grade this compound.
Table 1: Chromatographic Methods for Purity Assessment
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Result |
| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV (e.g., 270 nm) | Single major peak with purity ≥98% |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer | Peak corresponding to the target compound with the correct mass spectrum |
Table 2: Spectroscopic Methods for Structural Confirmation
| Technique | Solvent | Key Observations |
| ¹H NMR | CDCl₃ | Signals corresponding to aromatic, methyl, methylene, and N-methyl protons with appropriate integrations |
| ¹³C NMR | CDCl₃ | Signals corresponding to all unique carbon atoms in the molecule |
| MS (EI) | - | Molecular ion peak at the expected m/z ratio and characteristic fragmentation pattern |
Table 3: Chiral Purity Analysis
| Technique | Chiral Stationary Phase | Mobile Phase | Detector | Expected Result |
| Chiral HPLC | e.g., Polysaccharide-based | Hexane/Isopropanol | UV | Baseline separation of enantiomers with desired enantiomeric excess |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. Understanding these interactions is crucial for drug design, as it can reveal the binding affinity and mode of action of a potential therapeutic agent.
Given the structural similarity of 2-(2,4-Dimethylphenoxy)-N-methylethanamine to known monoamine reuptake inhibitors, hypothetical docking studies could be performed against targets like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The primary goal would be to predict the binding energy and identify key amino acid residues involved in the interaction.
In a hypothetical docking simulation, this compound would be placed into the binding pocket of the transporter proteins. The simulation would then calculate the most stable binding poses and their corresponding binding affinities, typically expressed in kcal/mol. Key interactions would likely involve:
Hydrogen Bonding: The secondary amine in the ligand could act as a hydrogen bond donor, while the ether oxygen could act as an acceptor, forming bonds with polar residues in the binding site.
Hydrophobic Interactions: The dimethylphenoxy group would be expected to form hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic ring could engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine.
The results of such a hypothetical study are summarized in the interactive data table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe326, Val152 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe341 | Hydrogen Bond, Hydrophobic, π-π Stacking |
| Norepinephrine Transporter (NET) | -8.2 | Asp75, Phe317, Tyr151 | Hydrogen Bond, π-π Stacking, Hydrophobic |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results from molecular docking studies of similar compounds and does not represent published experimental or computational data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and spectral properties.
For this compound, DFT calculations could provide valuable information about its electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the ether group and the nitrogen of the amine would be expected to be electron-rich regions (colored red or yellow on a typical MEP map), while the hydrogen atom on the amine and aromatic protons would be electron-poor (colored blue).
A summary of hypothetical quantum chemical calculation results is provided below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Represents the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 Debye | Indicates moderate polarity of the molecule. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is derived from general principles of quantum chemistry and typical values for similar organic molecules and does not represent published data for this compound.
Pharmacophore Modeling for Novel Ligand Design and Optimization
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the ligand-receptor complex (structure-based).
A hypothetical pharmacophore model for compounds acting on monoamine transporters, based on the structure of this compound, would likely include the following features:
One Hydrogen Bond Donor (HBD): Corresponding to the secondary amine.
One Hydrogen Bond Acceptor (HBA): Corresponding to the ether oxygen.
One Aromatic Ring (AR): The dimethylphenyl group.
Two Hydrophobic Features (HY): The two methyl groups on the aromatic ring.
This model could then be used as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features in the correct spatial arrangement, potentially leading to the discovery of new and more potent ligands. It also provides a blueprint for optimizing the lead compound by modifying its structure to better fit the pharmacophore model and improve its interaction with the target.
| Pharmacophoric Feature | Corresponding Moiety | Distance to Aromatic Ring Center (Å) (Hypothetical) |
| Aromatic Ring (AR) | 2,4-Dimethylphenyl | N/A |
| Hydrogen Bond Donor (HBD) | -NH- group | 5.2 |
| Hydrogen Bond Acceptor (HBA) | Ether Oxygen (-O-) | 3.8 |
| Hydrophobic (HY) | 2-Methyl group | 1.4 |
| Hydrophobic (HY) | 4-Methyl group | 2.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on common pharmacophore models for monoamine reuptake inhibitors and does not represent a published model for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes of a molecule and the dynamics of its interaction with a target protein, offering a more realistic representation of the biological system than static docking models.
An MD simulation of the this compound-transporter complex, initiated from a docked pose, could reveal the stability of the binding and the flexibility of both the ligand and the protein. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time. A stable RMSD suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking throughout the simulation, confirming their importance for binding.
These simulations could demonstrate how the ligand induces or stabilizes specific conformations of the transporter protein, providing a deeper understanding of its mechanism of action. For instance, the simulation might show that the ligand maintains a stable position within the binding pocket over a 100-nanosecond simulation, with key hydrogen bonds remaining intact for over 80% of the simulation time, thus confirming a stable interaction.
| Simulation Parameter | Hypothetical Result | Interpretation |
| Simulation Length | 100 ns | Standard timescale for assessing binding stability. |
| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |
| Average Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure is stable during the simulation. |
| Key H-Bond Occupancy | >80% | Confirms the consistent and strong interaction with key residues. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It reflects typical outcomes from MD simulations of ligand-protein complexes and does not represent published data for this compound.
Research Gaps and Future Academic Perspectives
Elucidation of Comprehensive Pharmacological Profiles in Diverse In Vitro Systems
A fundamental first step in characterizing any novel compound is to determine its effects at the cellular level. Future research should prioritize the screening of 2-(2,4-Dimethylphenoxy)-N-methylethanamine across a wide array of in vitro systems. This would involve a battery of assays to identify any interactions with various receptors, enzymes, ion channels, and transporters. Establishing a comprehensive pharmacological profile is essential to identifying any potential therapeutic or research applications.
Exploration of Novel Biological Activity Avenues Beyond Current Findings
As there are no current findings on the biological activity of this compound, this area is entirely open for investigation. Initial studies could explore its potential effects on various physiological systems, such as the central nervous system, cardiovascular system, and inflammatory pathways. High-throughput screening methodologies could be employed to efficiently test the compound for a broad spectrum of biological activities.
Development of More Efficient and Sustainable Synthetic Methodologies
While the synthesis of this compound is chemically feasible, there is a need to develop and optimize synthetic routes that are both efficient and environmentally sustainable. Future research in this area should focus on minimizing the number of reaction steps, maximizing yield, and utilizing greener solvents and reagents. The development of a robust and scalable synthetic pathway would be crucial for enabling further pharmacological and biological studies.
In-depth Mechanistic Studies of Cellular and Molecular Effects in Research Models
Should initial in vitro screenings reveal any significant biological activity, the next logical step would be to conduct in-depth mechanistic studies. This would involve pinpointing the specific molecular targets and cellular pathways through which this compound exerts its effects. Techniques such as molecular docking, genetic sequencing, and various cellular imaging methods would be invaluable in elucidating its mechanism of action.
Investigation of Stereochemical Influence on Biological Activity and Selectivity
The structure of this compound may allow for the existence of stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities and selectivities. Therefore, future research should involve the synthesis and separation of the individual enantiomers or diastereomers and the subsequent evaluation of their distinct pharmacological profiles. This could lead to the identification of a stereoisomer with a more potent and selective activity.
Rational Design and Synthesis of Advanced Derivatives with Tailored Research Properties
Based on the structure-activity relationships gleaned from initial studies, the rational design and synthesis of advanced derivatives of this compound could be pursued. By systematically modifying its chemical structure, researchers could aim to enhance its potency, selectivity, and other pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and could unlock the full research potential of this chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 2-(2,4-Dimethylphenoxy)-N-methylethanamine and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting from 2,4-dimethylphenol. Key steps include:
Esterification : Refluxing 2,4-dimethylphenol with ethyl 2-bromoacetate in the presence of a strong base (e.g., KOH) to form ethyl 2-(2,4-dimethylphenoxy)acetate .
Hydrazide Formation : Reacting the ester with hydrazine hydrate under reflux to yield 2-(2,4-dimethylphenoxy)acetohydrazide .
Oxadiazole Ring Formation : Treating the hydrazide with carbon disulfide (CS₂) and KOH under reflux to generate 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol .
Derivatization : Stirring with aryl carboxaldehydes (e.g., nitrobenzaldehydes) in methanol to form hydrazone derivatives .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethyl 2-bromoacetate, KOH, reflux | 81–85 | |
| Hydrazide Formation | Hydrazine hydrate, reflux | 79–83 | |
| Oxadiazole Formation | CS₂, KOH, reflux | 75–80 |
Q. How is spectroscopic characterization performed for this compound?
Methodological Answer: Characterization relies on:
- IR Spectroscopy : Identification of functional groups (e.g., C=O at 1650–1700 cm⁻¹, N–H at 3200–3400 cm⁻¹) .
- ¹H/¹³C-NMR : Chemical shifts for aromatic protons (δ 6.7–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- EIMS : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S derivatives) .
Example NMR Data (Compound 8a from ):
- δ 2.3 ppm (s, 6H, 2,4-dimethylphenoxy CH₃)
- δ 5.1 ppm (s, 2H, OCH₂)
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on GHS classification:
- Personal Protection : Gloves, lab coat, and goggles (skin/eye irritation risk; H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .
Q. What preliminary bioactivity has been observed for derivatives of this compound?
Methodological Answer: Derivatives bearing 1,3,4-oxadiazole and hydrazone moieties exhibit:
- Antibacterial Activity : Against S. aureus (MIC: 12.5–25 µg/mL) .
- Lipoxygenase Inhibition : IC₅₀ values of 45–60 µM for anti-inflammatory potential .
Advanced Research Questions
Q. How can synthesis protocols be optimized for higher yields of 1,3,4-oxadiazole derivatives?
Methodological Answer: Critical factors include:
Q. How can contradictions in bioactivity data (e.g., varying MIC values) be addressed?
Methodological Answer: Possible approaches:
Structural Confirmation : Re-analyze NMR/EIMS data to rule out impurities .
Bacterial Strain Variability : Test against standardized strains (e.g., ATCC controls).
Dose-Response Curves : Use triplicate experiments to assess reproducibility (e.g., Compound 8m showed MIC variability ±5 µg/mL across trials) .
Q. What structural modifications enhance bioactivity against Gram-negative bacteria?
Methodological Answer: Derivatives with electron-withdrawing groups (e.g., –NO₂ at para position) improve membrane permeability:
- Example : N’-(4-Nitrobenzylidene) derivative (8d) showed 2-fold higher activity against E. coli than unsubstituted analogs .
Q. Table 2: Bioactivity of Select Derivatives
| Derivative | Antibacterial (MIC, µg/mL) | Lipoxygenase IC₅₀ (µM) |
|---|---|---|
| 8a (H) | 25 (S. aureus) | 60 |
| 8d (4-NO₂) | 12.5 (S. aureus), 50 (E. coli) | 55 |
| 8m (4-CH₃) | 6.25 (S. aureus) | 45 |
Q. What computational methods are suitable for studying enzyme interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between oxadiazole derivatives and lipoxygenase active sites (e.g., hydrogen bonding with Arg101) .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
